molecular formula C15H16N2O2S2 B2584113 N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide CAS No. 898423-02-4

N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylthio)benzamide

Cat. No.: B2584113
CAS No.: 898423-02-4
M. Wt: 320.43
InChI Key: JGDPSQFVPWJUNY-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-methylthiazol-2-yl)benzamide” is a chemical compound with the molecular formula C13H12N2O2S and a molecular weight of 260.31 .


Molecular Structure Analysis

The molecular structure of “N-(5-acetyl-4-methylthiazol-2-yl)benzamide” consists of 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Supramolecular Gelators

A study investigated the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, aiming to understand the impact of methyl functionality and S⋯O interactions on gelation. The research highlighted two amides that displayed gelation behavior in ethanol/water and methanol/water mixtures, emphasizing the significance of π-π interaction and cyclic N–H⋯N and S⋯O interactions in the gelation process (Yadav & Ballabh, 2020).

Antiviral Activities

Another study described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. This research presents an innovative approach to the synthesis of novel compounds with potential therapeutic applications in treating viral infections (Hebishy, Salama, & Elgemeie, 2020).

Antioxidant Additives for Oils

Research on the synthesis and evaluation of thiazoles as antioxidant additives for lubricating oils highlighted the potential of certain derivatives in enhancing the oxidative stability of oils, which is critical for their performance and longevity (Amer, Hassan, Moawad, & Shaker, 2011).

Fluorescent Derivatives for Photophysical Studies

A study on the synthesis and photophysical characteristics of 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives explored their absorption-emission properties. This research contributes to the understanding of solvent polarity effects on the photophysical behavior of fluorescent compounds, useful for various applications in materials science and bioimaging (Padalkar et al., 2011).

Anticancer Activities

Design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were conducted, revealing moderate to excellent anticancer activity against various cancer cell lines. This research illustrates the potential of these compounds as leads for the development of new anticancer drugs (Ravinaik et al., 2021).

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-4-20-12-7-5-6-11(8-12)14(19)17-15-16-9(2)13(21-15)10(3)18/h5-8H,4H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDPSQFVPWJUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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